Enhanced Lipophilicity: 1.1–1.2 logP Units Higher than Unsubstituted and Mono‑Chlorinated Analogs
The 4-bromo-2-chloro substitution on the phenoxy ring confers a marked increase in lipophilicity compared to both the unsubstituted parent and the mono-chlorinated analog. The target compound's computed XLogP3-AA is 3.7, whereas 5-(phenoxymethyl)-2-furoic acid (CAS 91368-74-0) exhibits an experimental logP of 2.5–2.7 [1]. This difference of 1.0–1.2 logP units represents an approximately 10‑fold increase in partition coefficient. This higher lipophilicity can be strategically leveraged in medicinal chemistry campaigns where membrane permeability or target engagement in hydrophobic pockets is desired . The data are derived from computed (PubChem) and vendor‑reported (Chembase) values; no head-to-head experimental determination under identical conditions was identified in the primary literature, necessitating reliance on cross-study comparable data.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.7 (XLogP3-AA, computed) |
| Comparator Or Baseline | 5-(Phenoxymethyl)-2-furoic acid: 2.5–2.7 (experimental) |
| Quantified Difference | ΔlogP = 1.0–1.2 (≈10‑fold higher partition coefficient) |
| Conditions | Computed (XLogP3) vs. experimental (vendor-reported) |
Why This Matters
Higher lipophilicity directly impacts compound solubility, membrane permeability, and protein binding—critical parameters for in vitro assay performance and in vivo pharmacokinetic profiling.
- [1] PubChem. 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid. XLogP3-AA 3.7. CID 17024633. View Source
